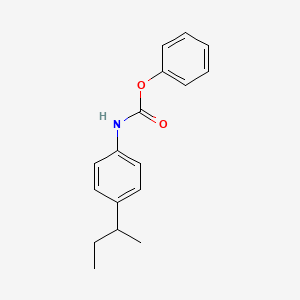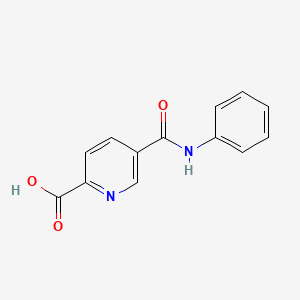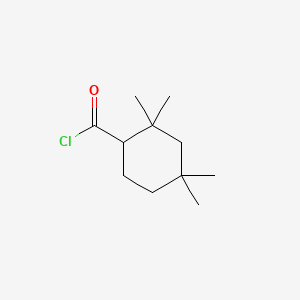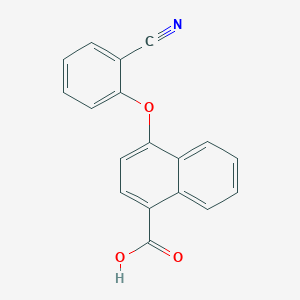
(4-sec-Butyl-phenyl)-carbamic acid phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(4-butan-2-ylphenyl)carbamate is a compound belonging to the carbamate family. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. This particular compound features a phenyl group and a butan-2-ylphenyl group attached to a carbamate moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(4-butan-2-ylphenyl)carbamate can be achieved through several methods:
Amination (Carboxylation) or Rearrangement: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Carbamoylation: This one-pot reaction involves carbonylimidazolide in water with a nucleophile, providing an efficient method for preparing carbamates without an inert atmosphere.
Industrial Production Methods
Industrial production of carbamates, including phenyl N-(4-butan-2-ylphenyl)carbamate, often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl N-(4-butan-2-ylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl and butan-2-ylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Phenyl N-(4-butan-2-ylphenyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phenyl N-(4-butan-2-ylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can modulate inter- and intramolecular interactions with enzymes or receptors. This modulation is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, allowing the compound to participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Phenyl N-(4-butan-2-ylphenyl)carbamate can be compared with other carbamate derivatives:
Phenyl Carbamate: A simpler carbamate with a phenyl group attached to the carbamate moiety.
N-Butyl Carbamate: Contains a butyl group instead of the butan-2-ylphenyl group.
N-Aryl Carbamates: These compounds have various aryl groups attached to the carbamate moiety and exhibit different biological activities.
Phenyl N-(4-butan-2-ylphenyl)carbamate stands out due to its unique combination of phenyl and butan-2-ylphenyl groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
phenyl N-(4-butan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-3-13(2)14-9-11-15(12-10-14)18-17(19)20-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
Clave InChI |
LYBVJOFHGUXEHS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)

![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)



![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
urea](/img/structure/B13850726.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
